molecular formula C17H15Cl3N4O4S B14464259 Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate CAS No. 71821-37-9

Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate

Cat. No.: B14464259
CAS No.: 71821-37-9
M. Wt: 477.7 g/mol
InChI Key: SVMQSVXGUUUHIL-UHFFFAOYSA-N
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Description

Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The presence of multiple functional groups in this compound suggests its potential for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate typically involves multi-step organic reactions. The process may start with the chlorination of pyridine, followed by the introduction of the imidazole and dichlorophenyl groups through nucleophilic substitution reactions. The final step often involves the addition of the nitrate group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The presence of halogens and other functional groups makes it susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, it might exhibit antimicrobial or antifungal properties due to the presence of the imidazole ring, which is known for its biological activity.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of infections or as enzyme inhibitors.

Industry

Industrially, it could be used in the production of specialty chemicals, agrochemicals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the imidazole ring suggests it could bind to metal ions or active sites in proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-chloropyridine or 3,5-dichloropyridine.

    Imidazole derivatives: Compounds such as 1H-imidazole-4-carboxaldehyde.

    Phenyl derivatives: Compounds like 2,4-dichlorophenol.

Uniqueness

What sets Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate apart is the combination of these functional groups in a single molecule, which could confer unique chemical reactivity and biological activity.

Properties

CAS No.

71821-37-9

Molecular Formula

C17H15Cl3N4O4S

Molecular Weight

477.7 g/mol

IUPAC Name

5-chloro-2-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]methylsulfanyl]pyridine;nitric acid

InChI

InChI=1S/C17H14Cl3N3OS.HNO3/c18-12-1-3-14(15(20)7-12)16(9-23-6-5-21-10-23)24-11-25-17-4-2-13(19)8-22-17;2-1(3)4/h1-8,10,16H,9,11H2;(H,2,3,4)

InChI Key

SVMQSVXGUUUHIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCSC3=NC=C(C=C3)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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